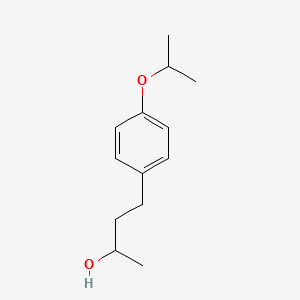
4-(4-Isopropoxyphenyl)butan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Isopropoxyphenyl)butan-2-ol is an organic compound with the molecular formula C13H20O2 It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a butane chain, which is further substituted with a 4-isopropoxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropoxyphenyl)butan-2-ol typically involves the following steps:
Hydroxyl Protection: The starting material, p-methyl phenol, undergoes hydroxyl protection to prevent unwanted reactions at the hydroxyl site.
Bromine Substitution: The protected phenol is then subjected to bromine substitution to introduce a bromine atom at the desired position.
Etherification: The brominated intermediate undergoes etherification with isopropyl alcohol to form the isopropoxy group.
Deprotection: Finally, the hydroxyl protection is removed to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of readily available raw materials and solvents, mild reaction conditions, and high-yield processes to ensure economic viability .
化学反应分析
Types of Reactions
4-(4-Isopropoxyphenyl)butan-2-ol can undergo various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into corresponding alkanes or alcohols with different substitution patterns.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizers are commonly used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: Ketones and carboxylic acids.
Reduction: Alkanes and alcohols with different substitution patterns.
Substitution: Various substituted phenylbutanols.
科学研究应用
4-(4-Isopropoxyphenyl)butan-2-ol has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(4-Isopropoxyphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The isopropoxyphenyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
相似化合物的比较
Similar Compounds
Butan-1-ol: A primary alcohol with a similar butane backbone but different substitution pattern.
Butan-2-ol: A secondary alcohol with a simpler structure lacking the isopropoxyphenyl group.
4-(4-Isopropoxyphenyl)butan-1-ol: A structural isomer with the hydroxyl group at a different position.
Uniqueness
4-(4-Isopropoxyphenyl)butan-2-ol is unique due to the presence of the isopropoxyphenyl group, which imparts distinct chemical and physical properties.
生物活性
4-(4-Isopropoxyphenyl)butan-2-ol, also known as a phenolic compound, has garnered attention in scientific research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies that highlight its applications in various fields, including pharmacology and agriculture.
The molecular formula of this compound is C13H18O2, with a molecular weight of approximately 210.28 g/mol. Its structure features a butanol backbone substituted with an isopropoxy group and a phenyl ring, which significantly influences its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈O₂ |
| Molecular Weight | 210.28 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the isopropoxy group enhances its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. It may disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer Properties : Research indicates that this compound may possess anticancer activity by inducing apoptosis in cancer cells. Its mechanism may involve the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division.
- Insecticidal Activity : The compound has shown promise as an insecticide, particularly against agricultural pests. It acts as a feeding deterrent and growth inhibitor for larvae of certain species, making it a candidate for eco-friendly pest management solutions.
Study on Anticancer Effects
A study published in the Journal of Medicinal Chemistry evaluated the effects of various phenolic compounds on cancer cell lines. Results indicated that this compound significantly inhibited the proliferation of MCF-7 breast cancer cells, with an IC50 value indicating potent activity (specific IC50 values were not disclosed in the search results).
Insecticidal Evaluation
In another investigation, the insecticidal properties of this compound were assessed against Spilarctia obliqua larvae. The compound demonstrated effective growth inhibition and feeding deterrent properties, suggesting its potential use as a biopesticide in sustainable agriculture practices.
Research Findings Summary
Research findings regarding this compound highlight its diverse biological activities:
| Activity Type | Description |
|---|---|
| Antimicrobial | Effective against various pathogens |
| Anticancer | Induces apoptosis in cancer cells |
| Insecticidal | Acts as a feeding deterrent and growth inhibitor |
属性
分子式 |
C13H20O2 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC 名称 |
4-(4-propan-2-yloxyphenyl)butan-2-ol |
InChI |
InChI=1S/C13H20O2/c1-10(2)15-13-8-6-12(7-9-13)5-4-11(3)14/h6-11,14H,4-5H2,1-3H3 |
InChI 键 |
NKQIOFIHBFUDCJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)CCC(C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















